beta-(2-Naphthoyl)acrylic acid

Description

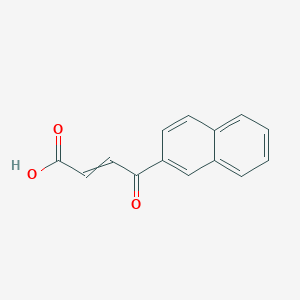

β-(2-Naphthoyl)acrylic acid (C₁₃H₁₀O₂; molecular weight 198.22 g/mol) is an aromatic acrylic acid derivative featuring a naphthoyl group substituted at the β-position (2-position) of the naphthalene ring. Structurally, it consists of an acrylic acid backbone (CH₂=CHCOOH) linked to a 2-naphthoyl moiety. This compound is synthesized via dehydration reactions of α-hydroxy-γ-(2-naphthoyl)propionic acid in the presence of acetic anhydride and potassium hydrogen sulfate, yielding γ-naphthoylacrylic acid as a key intermediate .

The compound’s conjugated π-electron system and electron-withdrawing carbonyl group make it relevant in materials science, particularly in π-electron donor–acceptor systems and polymer synthesis . However, detailed industrial applications remain less documented compared to its structural analogs.

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-naphthalen-2-yl-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C14H10O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) |

InChI Key |

BMCVUHWZFQWKRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: β-(1-Naphthoyl)acrylic Acid

β-(1-Naphthoyl)acrylic acid (CAS 13026-12-5) is a positional isomer where the naphthoyl group is attached to the 1-position of naphthalene. Key differences include:

The 2-naphthoyl isomer exhibits superior electronic delocalization, making it more suitable for optoelectronic applications .

Hydroxylated Analogs: 6-Hydroxy-2-naphthoic Acid

6-Hydroxy-2-naphthoic acid (C₁₁H₈O₃; CAS 16712-64-4) shares the 2-naphthoyl backbone but includes a hydroxyl group at the 6-position. Differences include:

The hydroxyl group in 6-hydroxy-2-naphthoic acid increases solubility in polar solvents but reduces thermal stability compared to the acrylic acid derivative .

Chain-Length Variants: 3-(2-Naphthoyl)propionic Acid

3-(2-Naphthoyl)propionic acid (C₁₄H₁₂O₃; CAS 1590-22-3) replaces the acrylic acid chain with a propionic acid moiety. Key distinctions:

The absence of a double bond in 3-(2-Naphthoyl)propionic acid reduces reactivity, making it more suitable for controlled biochemical syntheses .

Research Findings and Data Gaps

- Crystallography: β-(2-Naphthoyl)acrylic acid’s homologs, such as 2,7-dimethoxy-3-(2-naphthoyl)naphthalene, exhibit strong non-classical hydrogen bonding, influencing crystal packing .

- Synthetic Utility : The compound’s synthesis pathway (via α-hydroxy-γ-(2-naphthoyl)propionic acid) yields 33% efficiency under optimized conditions .

- Data Gaps : Melting points, solubility in common solvents, and detailed toxicity profiles for β-(2-Naphthoyl)acrylic acid remain undocumented in available literature.

Q & A

Q. What established synthetic routes are available for beta-(2-Naphthoyl)acrylic acid, and what critical parameters influence yield?

this compound can be synthesized via carboxylation of β-naphthol derivatives. A common method involves reacting β-naphthol with sodium hydroxide and carbon dioxide under controlled pH (8–10) and temperature (80–100°C), followed by acidification with sulfuric acid to precipitate the product . Key parameters include reaction time (4–6 hours), CO₂ pressure (1–2 atm), and purification steps (e.g., recrystallization using ethanol/water mixtures). Impurities such as unreacted β-naphthol or sodium salts require careful removal through iterative washing.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure by identifying aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- Melting Point Analysis: A sharp melting point range (141–143°C) validates crystallinity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised due to its target organ toxicity in the respiratory system .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How do heterogeneous catalyst systems impact the efficiency of this compound synthesis, and what are current limitations?

Catalysts like zeolites or metal-organic frameworks (MOFs) can enhance carboxylation efficiency by stabilizing intermediates. For example, Cu-doped catalysts improve CO₂ activation but face challenges such as pore blockage and metal leaching under acidic conditions . Recent studies suggest hybrid catalysts (e.g., acid-base bifunctional materials) may mitigate deactivation, though scalability remains unproven.

Q. What computational modeling approaches are employed to study the reaction mechanisms of this compound formation?

Density Functional Theory (DFT) simulations model carboxylation pathways, identifying transition states and energy barriers. For instance, calculations reveal that β-naphthol’s hydroxyl group coordinates with CO₂, forming a metastable carbonate intermediate . Molecular dynamics (MD) simulations further explore solvent effects, showing polar aprotic solvents (e.g., DMF) stabilize charged intermediates better than water.

Q. How can researchers resolve contradictions in reported optimal conditions for this compound synthesis across studies?

Systematic Design of Experiments (DoE) is critical. For example:

- Variable Screening: Use Plackett-Burman designs to prioritize factors like temperature, pH, and catalyst loading.

- Response Surface Methodology (RSM): Quadratic models optimize yield by balancing competing parameters (e.g., high CO₂ pressure vs. reactor cost) . Contradictions often arise from impurity profiles or unaccounted side reactions; mass spectrometry (LC-MS) can identify byproducts like naphthoate esters .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Recrystallization: Ethanol/water (1:3 v/v) achieves >95% purity, with cooling rates <2°C/min to avoid occlusions.

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7 v/v) elutes polar impurities.

- Acid-Base Partitioning: Adjust pH to 2–3 to precipitate the acid while retaining sodium salts in the aqueous phase .

Data Contradiction Analysis

Discrepancies in reported melting points (e.g., 141–143°C vs. 138–140°C) may stem from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) clarifies thermal behavior. For catalytic studies, ensure standardized activity tests (e.g., turnover frequency) to compare results across laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.